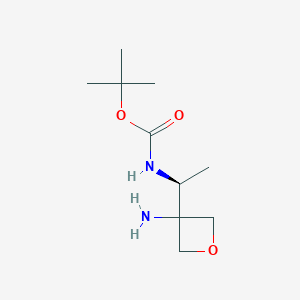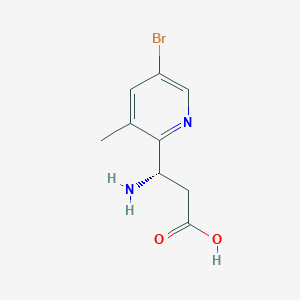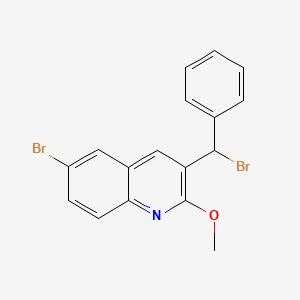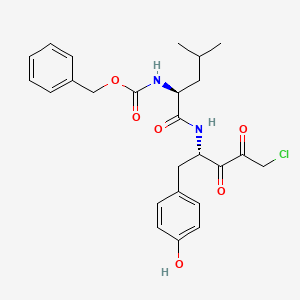
Cbz-Leu-Tyr-AcCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Leu-Tyr-AcCl: , also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine acetyl chloride, is a synthetic peptide derivative. Its structure consists of three amino acids: leucine (Leu), tyrosine (Tyr), and an acetyl chloride (AcCl) group. The N-benzyloxycarbonyl (Cbz) protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during coupling.
Preparation Methods
a. Synthetic Routes:
Solid-Phase Peptide Synthesis (SPPS): Cbz-Leu-Tyr-AcCl can be synthesized using SPPS, a widely employed method for peptide assembly. In SPPS, the peptide chain grows stepwise on a solid support (usually a resin-bound amino acid). The C-terminus of the growing peptide is activated, and the next amino acid is added sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is assembled in solution rather than on a solid support. This method allows for more flexibility in reaction conditions.
Chemical Ligation: this compound can also be prepared through chemical ligation methods, such as native chemical ligation or thioester-mediated ligation.
Coupling Reagents: Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: The Cbz group protects the N-terminal amino group of Leu and Tyr.
Deprotection: After peptide assembly, removal of the Cbz group is achieved using hydrogenation or other deprotecting methods.
c. Industrial Production Methods: Industrial-scale production of this compound may involve automated peptide synthesizers, purification, and quality control processes.
Chemical Reactions Analysis
Cbz-Leu-Tyr-AcCl can undergo various reactions:
Hydrolysis: Removal of the Cbz group by hydrolysis.
Acetylation: Acetylation of the Tyr side chain.
Amide Formation: Formation of the peptide bond between Leu and Tyr.
Major products:
- Deprotected Leu-Tyr-AcCl (without Cbz group).
- Acetylated Leu-Tyr-AcCl.
Scientific Research Applications
Peptide Chemistry: Cbz-Leu-Tyr-AcCl serves as a model compound for studying peptide synthesis and modification.
Drug Development: It may be used in drug discovery or as a building block for bioactive peptides.
Enzyme Inhibition Studies: this compound can inhibit specific enzymes due to its structural features.
Mechanism of Action
The exact mechanism of action for Cbz-Leu-Tyr-AcCl depends on its context. It may act as a substrate, inhibitor, or modulator of enzymatic processes. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While Cbz-Leu-Tyr-AcCl is unique due to its specific sequence and acetylation, similar compounds include other protected dipeptides and acetylated peptides.
Properties
Molecular Formula |
C25H29ClN2O6 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1 |
InChI Key |
HERUKJPPUDXXHR-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



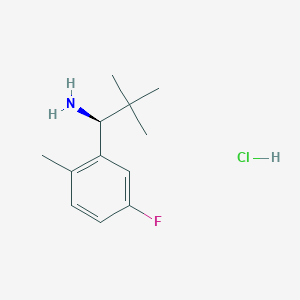



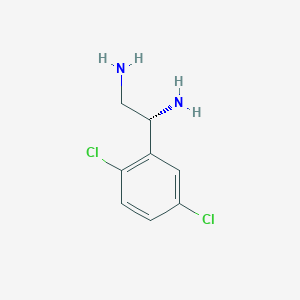
![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)


